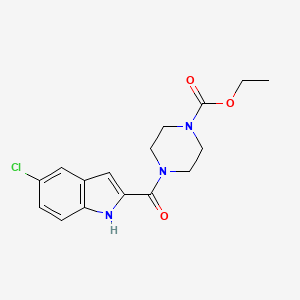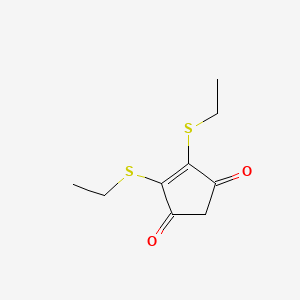
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C9H12O2S2. This compound is characterized by the presence of two ethylsulfanyl groups attached to a cyclopentene ring with two ketone functionalities. It is a solid, typically appearing as a light yellow crystalline substance with a distinct aromatic odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione can be achieved through several synthetic routesThe reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity and yield. High-performance countercurrent chromatography (HPCCC) combined with gel permeation chromatography (GPC) has been reported as an efficient method for isolating similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the ketone functionalities, leading to the formation of alcohols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include alcohols, substituted cyclopentenes, and various oxidized derivatives .
Aplicaciones Científicas De Investigación
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-4-ene-1,3-dione: A simpler analog without the ethylsulfanyl groups, used in similar applications but with different reactivity and properties.
Cyclopent-4-ene-1,3-diones fused with heterocycles: These compounds are important in the design of non-fullerene acceptors for organic solar cells.
Uniqueness
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is unique due to the presence of ethylsulfanyl groups, which enhance its electron-withdrawing capabilities and reactivity compared to its simpler analogs. This makes it particularly valuable in applications requiring strong electron-withdrawing properties, such as in the development of advanced materials for solar cells .
Propiedades
Número CAS |
929116-16-5 |
|---|---|
Fórmula molecular |
C9H12O2S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
4,5-bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C9H12O2S2/c1-3-12-8-6(10)5-7(11)9(8)13-4-2/h3-5H2,1-2H3 |
Clave InChI |
SVQAEGGZUXMFLO-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=O)CC1=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
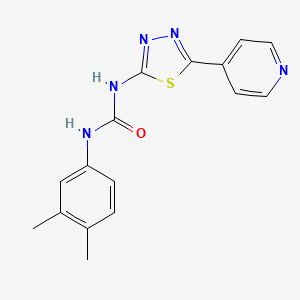
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
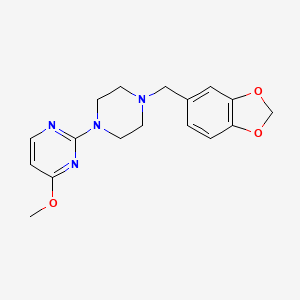

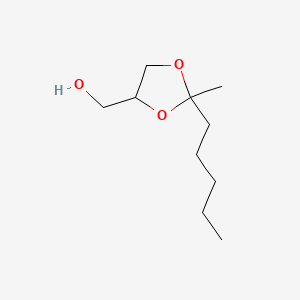
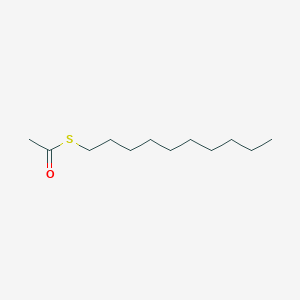

![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
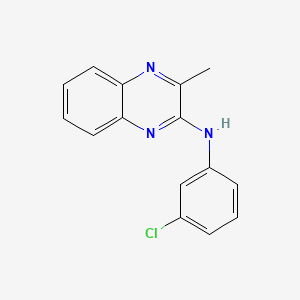
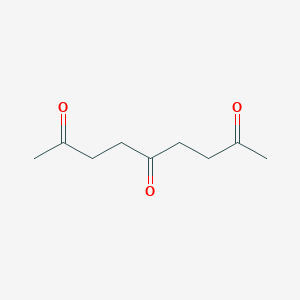
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
